7-Azatryptophan monohydrate
Description
Molecular Composition and Isomeric Forms
7-Azatryptophan monohydrate is a heterocyclic amino acid analog in which the benzene ring of tryptophan is replaced by a pyridine ring, yielding a pyrrolo[2,3-b]pyridine system (Figure 1A). Its molecular formula is C₁₀H₁₁N₃O₂·H₂O , with a monoisotopic mass of 223.0961 Da (anhydrous: 205.21 g/mol). The compound exists in two isomeric forms:
- DL-7-Azatryptophan monohydrate : A racemic mixture with a melting point of 285–287°C (dec.) and solubility in aqueous alkali solutions.
- L-7-Azatryptophan : The enantiomerically pure form (PubChem CID 7000165) used in peptide synthesis, exhibiting a fluorescence quantum yield of 0.03 in water.
The hydration state significantly impacts its crystallographic packing, with water molecules forming hydrogen bonds to the pyrrolidine nitrogen (N1) and carboxylate oxygen atoms.
Crystallographic Analysis and Hydration Dynamics
X-ray diffraction studies reveal that 7-azatryptophan monohydrate crystallizes in the P2₁ space group with unit cell parameters a = 47.31 Å, b = 74.37 Å, c = 47.59 Å, and β = 112.02°. The hydration shell around the pyrrolidine nitrogen creates a tetrahedral water network (Figure 1B), which stabilizes the zwitterionic form through:
Table 1: Crystallographic Parameters of 7-Azatryptophan Monohydrate
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| Unit cell volume (ų) | 153,724 |
| Resolution range (Å) | 43.86–1.50 |
| Rmerge | 0.336 |
| CC(1/2) | 0.93 |
| Hydration sites/molecule | 1 (occupancy 0.85) |
Data adapted from high-resolution X-ray studies.
Hydration dynamics markedly influence fluorescence properties: in anhydrous acetonitrile, the excited-state lifetime increases to 6.9 ns versus 0.78 ns in water. This sensitivity enables precise monitoring of solvent accessibility in protein binding pockets.
Comparative Structural Features with Tryptophan and Related Analogs
The nitrogen substitution at position 7 induces three key structural modifications compared to tryptophan (Table 2):
Table 2: Structural and Spectral Comparison with Tryptophan
| Property | 7-Azatryptophan | Tryptophan |
|---|---|---|
| Absorption λmax (nm) | 289 | 278 |
| Emission λmax (nm) | 397 | 351 |
| Fluorescence lifetime | 0.78 ns (H₂O) | 3.2 ns (H₂O) |
| Quantum yield | 0.03 | 0.13 |
| pKa (indole N) | 6.8 | 10.2 |
The reduced pKa of the pyrrolidine nitrogen (6.8 vs 10.2) enhances hydrogen-bonding capacity, while the 18 nm red shift in absorption facilitates selective excitation in protein mixtures. 2,7-Diazatryptophan—a related analog with additional nitrogen substitution—exhibits even greater water sensitivity (quantum yield increases 15-fold in nonpolar environments).
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.H2O/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);1H2/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRHYQAIUZKHN-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-00-4 | |
| Record name | 7-Azatryptophan Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methylation to 1-Methyl-7-Azatryptophan
To enhance fluorescence quantum yield and stability, the 1-nitrogen of 7-azatryptophan is methylated. This process involves reacting 7-azatryptophan with methyl iodide in a basic aqueous solution, followed by recrystallization from chloroform/methanol mixtures. The methylation eliminates hydrogen-bonding interactions at N1, increasing the fluorescence lifetime from ~780 ps to 21.7 ns in water.
Crystallization and Monohydrate Formation
Hydration-State Control
The monohydrate form is obtained by crystallizing 7-azatryptophan from aqueous solutions under controlled humidity. Key parameters include:
-
Solvent System : Water/acetonitrile (3:1 v/v) at 4°C.
-
Drying Conditions : Lyophilization followed by storage in a desiccator at 25% relative humidity.
-
Characterization : X-ray diffraction confirms the monohydrate structure, with water molecules occupying specific lattice sites stabilized by hydrogen bonds with the indolic nitrogen and carboxylate group.
Purity Assessment
Purity is validated via:
-
HPLC : A Vydac C-18 column (10 × 250 mm) with UV detection at 288 nm resolves 7-azatryptophan from byproducts.
-
TLC : Silica gel plates using ethanol/water (4:1) as the mobile phase; spots are visualized with ninhydrin or iodine vapor.
-
Fluorescence Lifetime : Single-exponential decay (τ = 780 ± 10 ps in water) confirms the absence of quenchers or aggregates.
Incorporation into Peptides and Proteins
Solid-Phase Peptide Synthesis
7-Azatryptophan is incorporated into peptides using an Applied Biosystems 430A peptide synthesizer with Fmoc chemistry. Key steps include:
-
Resin Preparation : Benzhydrylamine resin swelled in dimethylformamide (DMF).
-
Coupling : Activation with HBTU/HOBt and diisopropylethylamine (DIPEA), with a 2-fold molar excess of Fmoc-7-azatryptophan.
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Deprotection : 20% piperidine in DMF.
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Cleavage : Trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2 hours.
Bacterial Incorporation
Escherichia coli tryptophan auxotrophs (e.g., ATCC 23803) are grown in media where tryptophan is replaced by 7-azatryptophan. Incorporation efficiency is ~80%, with β-galactosidase retaining 20% activity post-substitution.
Photophysical Characterization
Table 1 summarizes key photophysical parameters of 7-azatryptophan and derivatives:
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Fluorescence Lifetime (ps) | Quantum Yield |
|---|---|---|---|---|
| 7-Azatryptophan (H₂O) | 288 | 397 | 780 ± 10 | 0.03 |
| 1-Methyl-7-azatryptophan | 289 | 409 | 21,700 ± 400 | 0.55 |
| Biotinylated-7-azatryptophan | 288 | 390 | 646 ± 9 | 0.12 |
Challenges and Optimization
Diastereomer Separation
Racemic 7-azatryptophan yields diastereomeric peptides upon incorporation. These are resolved using preparative HPLC with a chiral stationary phase (e.g., Chirobiotic T) and isocratic elution with methanol/ammonium acetate buffer.
Stability Considerations
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Oxidation : Cysteine-containing peptides require reducing agents (e.g., dithiothreitol) to prevent disulfide formation, which alters fluorescence decay kinetics.
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Light Sensitivity : Prolonged UV exposure degrades the azaindole chromophore; samples are stored in amber vials at -80°C.
Applications in Protein Dynamics
Chemical Reactions Analysis
Types of Reactions: 7-Azatryptophan monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted analogs .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHNO
- Molecular Weight : 205.21 g/mol
- Melting Point : 275°C (decomposes)
- Solubility : Soluble in 1 M HCl
The compound features a nitrogen atom in the indole ring, which alters its spectral properties compared to tryptophan, resulting in a red shift in absorption and fluorescence emission .
Fluorescent Probes in Protein Studies
7-Azatryptophan monohydrate is extensively used as a fluorescent probe to investigate protein structure, dynamics, and interactions. Its ability to emit fluorescence upon excitation allows researchers to study protein folding and conformational changes in real-time.
- Case Study : In a study involving hirudin, a potent thrombin inhibitor, the incorporation of 7-Azatryptophan into the protein revealed significant insights into protein-protein interactions. The study demonstrated that the fluorescence of 7-Azatryptophan was quenched upon binding to thrombin, indicating its potential as an effective probe for studying ligand-binding processes .
Protein Engineering
The compound is utilized in protein engineering to introduce non-coded amino acids into proteins. This application aids in the development of biophysical probes that can enhance our understanding of protein behavior under various conditions.
- Example : Researchers have successfully replaced tryptophan residues with 7-Azatryptophan in various proteins to explore changes in binding affinity and stability. For instance, the substitution in hirudin reduced its affinity for thrombin by tenfold due to the altered hydrophobicity of 7-Azatryptophan compared to tryptophan .
Metabolic Pathway Exploration
7-Azatryptophan monohydrate has been shown to modulate serotonin levels and is useful in exploring metabolic pathways related to neurotransmitter synthesis.
- Application : Studies indicate that this compound can influence serotonin metabolism, making it a valuable tool in neurobiological research aimed at understanding mood disorders and related conditions .
Development of Fluorescent Dyes
Due to its potent fluorescent activity, 7-Azatryptophan is also employed in the development of fluorescent dyes for various industrial applications. Its unique spectral properties make it suitable for creating markers that can be used in imaging and diagnostics.
Comparative Analysis with Other Compounds
| Property | Tryptophan | 7-Azatryptophan Monohydrate |
|---|---|---|
| Absorption Maximum | ~280 nm | ~290 nm |
| Emission Maximum | ~350 nm | ~396 nm |
| Hydrophobicity | Higher | Lower |
| Role | Precursor for serotonin | Fluorescent probe |
Mechanism of Action
The mechanism of action of 7-Azatryptophan monohydrate involves its interaction with specific molecular targets and pathways. It acts as a fluorescent probe by incorporating into proteins and emitting fluorescence upon excitation. This property allows researchers to study protein dynamics and interactions in real-time. The compound’s unique structure enables it to bind to specific sites on proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
7-Azatryptophan monohydrate belongs to a class of tryptophan analogs engineered for specific spectroscopic or functional applications. Key comparisons include:
2.1.1 4-Fluorotryptophan
- Structural Difference : Incorporates a fluorine atom at position 4 of the indole ring instead of nitrogen at position 5.
- Functional Role: Silences intrinsic tryptophan fluorescence in proteins, enabling isolation of specific signals in multi-tryptophan systems.
- Applications : Used in fluorescence quenching studies to monitor conformational changes without spectral overlap.
2.1.2 5-Hydroxytryptophan (5-HTP)
- Structural Difference : Features a hydroxyl group at position 5 of the indole ring.
- Functional Role : Enhances fluorescence intensity and serves as a precursor for serotonin biosynthesis. Unlike 7-azatryptophan, it is metabolically active and used in neurotransmitter research.
2.1.3 Cyclophosphamide Monohydrate
- Structural Difference : A nitrogen mustard derivative with a phosphoramide core, unrelated to tryptophan.
- Functional Role: Cross-links DNA, inducing cytotoxicity. Its monohydrate form improves solubility for chemotherapeutic use. Unlike 7-azatryptophan, it is a known human carcinogen .
Research Findings
- 7-Azatryptophan: In a study replacing native tryptophan residues in plasminogen activator inhibitor-1 (PAI-1), 7-azatryptophan enabled selective excitation at 315 nm, bypassing interference from other fluorophores. This facilitated real-time monitoring of PAI-1 structural transitions during tPA binding .
- 4-Fluorotryptophan: Demonstrated near-complete fluorescence silencing in PAI-1 variants, allowing isolation of extrinsic probes like ANS (8-anilino-1-naphthalenesulfonic acid) for ligand-binding assays .
- Cyclophosphamide monohydrate: Clinical efficacy correlates with aldehyde dehydrogenase (ALDH1) inhibition, enhancing cytotoxicity in cancer cells. Its monohydrate form stabilizes the compound for intravenous administration .
Biological Activity
7-Azatryptophan monohydrate (7AW) is a non-coded amino acid analog of tryptophan, notable for its unique spectral properties and potential applications in biochemistry and molecular biology. This compound has garnered attention for its ability to substitute for tryptophan in proteins, allowing researchers to study protein structure, dynamics, and interactions through fluorescence techniques.
7-Azatryptophan is characterized by the presence of a nitrogen atom at the 7th position of the indole ring, which alters its spectral behavior compared to tryptophan. Key properties include:
- Absorption and Emission : The absorption maximum of 7AW is red-shifted by 10 nm, and its fluorescence emission is shifted by 46 nm compared to tryptophan. This shift allows selective excitation of 7AW in mixed environments where tryptophan is present .
- Fluorescence Quantum Yield : The quantum yield of 7AW increases significantly in non-polar solvents, suggesting that its fluorescence properties are highly dependent on the chemical environment .
Protein Incorporation and Functionality
7-Azatryptophan can be biosynthetically incorporated into proteins, which has been demonstrated in various studies:
- Hirudin Analog Studies : In a study involving hirudin, a potent thrombin inhibitor, the substitution of tryptophan with 7AW resulted in a tenfold reduction in thrombin affinity. This change was attributed to the lower hydrophobicity of 7AW compared to tryptophan . The incorporation of 7AW enabled researchers to monitor protein folding and interactions more effectively through fluorescence resonance energy transfer (FRET) techniques.
- Lambda Lysozyme Studies : The incorporation of 7AW into lambda lysozyme allowed for an assessment of tryptophan accessibility and its impact on enzymatic activity. The fluorescence properties were analyzed under varying pH conditions, revealing that while the stability of the protein was mildly affected at neutral pH, significant instability occurred at acidic pH levels due to protonation effects .
Spectroscopic Applications
The distinct spectral characteristics of 7AW make it an effective probe for studying protein conformation and dynamics:
- Protein Folding Studies : The ability of 7AW to act as an energy acceptor in FRET experiments has been utilized to investigate protein folding pathways and conformational changes .
- Dynamic Monitoring : Time-resolved fluorescence anisotropy measurements have shown that 7AW can provide insights into molecular reorientation processes within proteins, enhancing our understanding of protein dynamics in solution .
Table: Comparative Studies on 7-Azatryptophan
Additional Insights
Research indicates that the incorporation of 7AW can significantly alter the physical properties of proteins without drastically affecting their biological function. For example, studies have shown that while enzymatic activity may be preserved, subtle changes in stability and interaction dynamics can be observed, providing valuable information about protein behavior under different environmental conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
